molecular formula C13H14N4O4 B2947974 1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941999-41-3

1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2947974
CAS No.: 941999-41-3
M. Wt: 290.279
InChI Key: KVBJYWBWRMXKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine ring system fused with an oxazolo[2,3-f] ring, making it structurally unique and interesting for research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the purine core. One common approach is the condensation of appropriate precursors under acidic or basic conditions to form the fused ring system. Subsequent steps may include oxidation, reduction, and functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals or as a component in various formulations. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism by which 1,7-dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

1,7-Dimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other purine derivatives and oxazolo[2,3-f] derivatives. Similar compounds may include:

  • Purine analogs: : Other purine derivatives with different substituents.

  • Oxazolo[2,3-f] derivatives: : Compounds with variations in the oxazolo[2,3-f] ring system.

These compounds may have similar or distinct biological activities, and their comparison can help highlight the uniqueness of this compound.

Properties

IUPAC Name

4,7-dimethyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-6-5-16-9-10(14-12(16)21-6)15(4)13(20)17(11(9)19)7(2)8(3)18/h5,7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBJYWBWRMXKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.